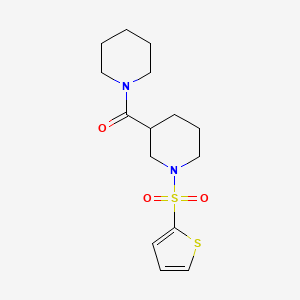![molecular formula C13H15N3O3S B4764729 N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4764729.png)
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown great potential in the study of various biological processes, including cell signaling, metabolism, and gene expression. In
Mechanism of Action
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a selective inhibitor of CaMKK and AMPK. It works by binding to the ATP-binding site of CaMKK and AMPK, which prevents the phosphorylation of downstream targets. This compound has been shown to be highly selective for CaMKK and AMPK, with little or no effect on other kinases.
Biochemical and physiological effects:
This compound has a wide range of biochemical and physiological effects, depending on the specific biological process being studied. In general, this compound has been shown to inhibit the activity of CaMKK and AMPK, which can affect various cellular processes such as metabolism, gene expression, and cell proliferation. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly selective for CaMKK and AMPK, which makes it a valuable tool for studying these kinases. However, this compound has some limitations. It is not a reversible inhibitor, which means that its effects cannot be easily reversed. This compound also has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide. One potential area of research is the development of more selective inhibitors of CaMKK and AMPK. Another area of research is the study of the role of CaMKK and AMPK in various diseases, such as cancer and metabolic disorders. This compound may also have potential as a therapeutic agent for the treatment of various diseases, although further research is needed to explore this possibility. Overall, this compound is a valuable tool for studying various biological processes, and its potential applications in scientific research are vast.
Scientific Research Applications
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research to study various biological processes. One of the most common applications of this compound is in the study of calcium/calmodulin-dependent protein kinase kinase (CaMKK). This compound has been shown to inhibit CaMKK activity, which can help researchers understand the role of CaMKK in various cellular processes. This compound has also been used to study the role of AMP-activated protein kinase (AMPK) in cellular metabolism. This compound can inhibit AMPK activity, which can help researchers understand the role of AMPK in various metabolic pathways.
properties
IUPAC Name |
N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-6(2)10-5-8(11(14)17)13(20-10)15-12(18)9-4-7(3)19-16-9/h4-6H,1-3H3,(H2,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMVSTIVNXUGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)C(C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4764665.png)
![2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)

![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764697.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4764702.png)
![5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4764709.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4764711.png)
![4-[4-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4764714.png)
![diethyl 5-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4764731.png)
![3-methoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4764739.png)
![4-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4764743.png)
![2-(2,4-dichlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4764750.png)